8-Fluorochroman-4-amine

Descripción general

Descripción

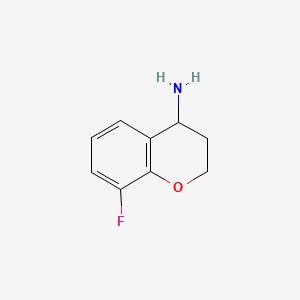

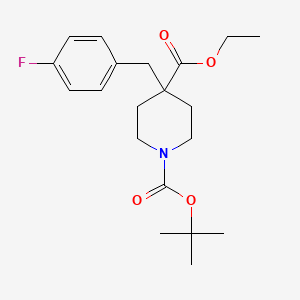

8-Fluorochroman-4-amine is a heterobicyclic compound with the CAS Number: 791043-28-2 . It has a molecular weight of 167.18 . The IUPAC name for this compound is 8-fluoro-3,4-dihydro-2H-chromen-4-ylamine .

Molecular Structure Analysis

The molecular formula of 8-Fluorochroman-4-amine is C9H10FNO . The average mass is 167.180 Da and the monoisotopic mass is 167.074646 Da .Physical And Chemical Properties Analysis

8-Fluorochroman-4-amine has a molecular weight of 167.18 g/mol . The compound is solid in physical form . .Aplicaciones Científicas De Investigación

Photophysical Properties and Fluorogenic Probes

The photophysical properties of borondipyrromethene analogues, which are related to the fluorochrome family to which 8-Fluorochroman-4-amine could be chemically analogous, have been extensively studied. These studies have revealed that the fluorescence quantum yield and lifetime of these compounds are influenced by solvent polarity and the presence of specific substituents, such as tertiary amines. This suggests potential applications in designing fluorogenic probes and fluorescent markers for biological and chemical sensing applications (Qin et al., 2005).

Synthesis of Novel Compounds

Research has shown the utility of 8-Fluorochroman-4-amine derivatives in the synthesis of novel compounds with potential pharmacological applications. For example, the synthesis of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists has been explored, indicating the role of fluorochroman derivatives in developing new therapeutic agents (Yasunaga et al., 1998).

Fluorogenic and Fluorochromic Probes

The development of fluorogenic and fluorochromic probes based on fluorochroman derivatives highlights their application in detecting and analyzing biological and chemical processes. The environment-sensitive fluorogenic properties of these compounds, particularly in aqueous media, suggest their potential use in various analytical and biological applications, including cellular imaging and analysis (Danilkina et al., 2021).

Fluorescent Switches and Markers

Fluorochroman derivatives have been utilized to construct fluorescent switches and markers, demonstrating their potential in developing advanced materials for optical and electronic applications. The ability to create multivalued logic with tristable fluorescent switches indicates the versatility of these compounds in designing complex systems for information processing and storage (Ferreira et al., 2009).

Synthesis of Tetrahydroisoquinolines

The synthesis of 8-fluoro-3,4-dihydroisoquinoline and its transformation into disubstituted tetrahydroisoquinolines showcase the role of fluorochroman derivatives in synthesizing complex organic molecules. These molecules have potential applications in developing central nervous system drug candidates, highlighting the significance of fluorochroman derivatives in medicinal chemistry (Hargitai et al., 2018).

Antibacterial Properties

The exploration of 8-nitrofluoroquinolone derivatives, synthesized from fluorochroman derivatives, has revealed interesting antibacterial properties against both gram-positive and gram-negative strains. This research opens avenues for developing new antibiotics and understanding the role of fluorine in enhancing antibacterial activity (Al-Hiari et al., 2007).

Safety And Hazards

The safety information for 8-Fluorochroman-4-amine includes GHS05 and GHS07 pictograms, with the signal word "Danger" . The hazard statements include H302 and H318 . It’s advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

8-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXACNHXAKSMYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585680 | |

| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluorochroman-4-amine | |

CAS RN |

791043-28-2 | |

| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

ruthenium(II)](/img/structure/B1316115.png)